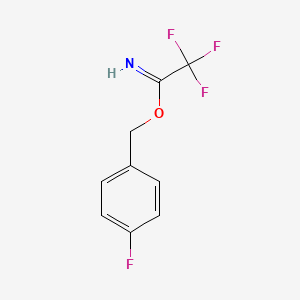
(4-Fluorophenyl)methyl 2,2,2-trifluoroethanimidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Fluorophenyl)methyl 2,2,2-trifluoroethanimidate is an organic compound characterized by the presence of a fluorinated phenyl group and a trifluoromethyl group. This compound is of interest due to its unique chemical properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)methyl 2,2,2-trifluoroethanimidate typically involves the reaction of 4-fluorobenzyl alcohol with 2,2,2-trifluoroethanimidoyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and reducing production costs.
Análisis De Reacciones Químicas
Types of Reactions
(4-Fluorophenyl)methyl 2,2,2-trifluoroethanimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the imidate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
(4-Fluorophenyl)methyl 2,2,2-trifluoroethanimidate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules, which may have improved pharmacokinetic properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of (4-Fluorophenyl)methyl 2,2,2-trifluoroethanimidate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can lead to increased binding affinity and specificity for its targets, resulting in potent biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Fluorophenyl)methyl 2,2,2-trifluoroethanoate
- (4-Fluorophenyl)methyl 2,2,2-trifluoroacetamide
- (4-Fluorophenyl)methyl 2,2,2-trifluoroethanamine
Uniqueness
(4-Fluorophenyl)methyl 2,2,2-trifluoroethanimidate is unique due to its imidate functional group, which imparts distinct reactivity compared to other similar compounds. The presence of both fluorinated phenyl and trifluoromethyl groups enhances its chemical stability and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
569687-72-5 |
|---|---|
Fórmula molecular |
C9H7F4NO |
Peso molecular |
221.15 g/mol |
Nombre IUPAC |
(4-fluorophenyl)methyl 2,2,2-trifluoroethanimidate |
InChI |
InChI=1S/C9H7F4NO/c10-7-3-1-6(2-4-7)5-15-8(14)9(11,12)13/h1-4,14H,5H2 |
Clave InChI |
NKCZIPLEILNDDB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1COC(=N)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-Methylpyrrolo[1,2-a]quinoxaline](/img/structure/B13110293.png)
![2-(tert-Butyl)-6-chloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13110305.png)

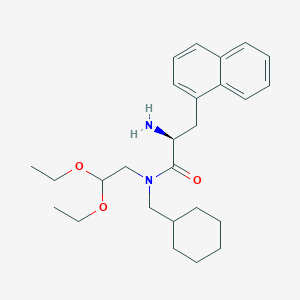
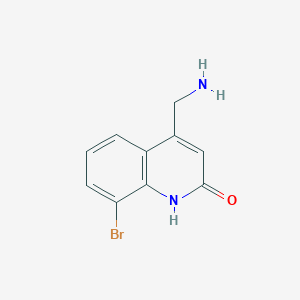
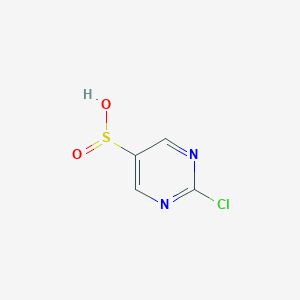
![1-Ethyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B13110329.png)
![Imidazo[2,1-c][1,2,4]triazin-4-amine](/img/structure/B13110337.png)
![Imidazo[1,5-a]pyrazin-3-ylmethanol](/img/structure/B13110340.png)
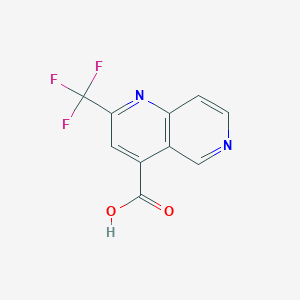
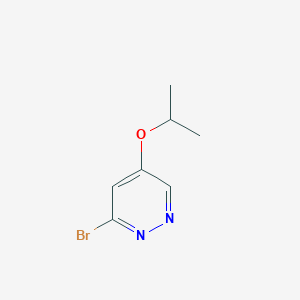
![4-[3,5-bis(3,5-ditert-butyl-4-hydroxyphenyl)-2,4,6-trimethylphenyl]-2,6-ditert-butylphenol](/img/structure/B13110348.png)

